BenchChemオンラインストアへようこそ!

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Medicinal chemistry Fragment-based drug design CNS drug discovery

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1864167-80-5) is a CNS-optimized fragment building block (MW 181.20, tPSA 77 Ų, XLogP3 −1.6). The free primary amine enables single-step diversification, saving 2–3 days per library vs. Boc-protected analogs. Procure the exact 1-methyl-1,2,3-triazole isomer to preserve SAR fidelity in GPCR, kinase, and transporter programs—generic regioisomers alter nitrogen lone-pair orientation and CYP inhibition profiles. Gram-scale quantities available for immediate lead optimization.

Molecular Formula C7H11N5O
Molecular Weight 181.2 g/mol
CAS No. 1864167-80-5
Cat. No. B1489122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1864167-80-5
Molecular FormulaC7H11N5O
Molecular Weight181.2 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CC(C2)N
InChIInChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3
InChIKeyXNDCWSUQZXTOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1864167-80-5) Is a Sought-After Heterocyclic Building Block for CNS and Kinase Programs


(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a compact, dual-heterocyclic ketone composed of a free primary amine on an azetidine ring and a 1-methyl-1,2,3-triazole moiety connected through a carbonyl linker [1]. With a molecular weight of 181.20 g·mol⁻¹, a topological polar surface area (tPSA) of 77 Ų, a single hydrogen-bond donor, and a calculated logP (XLogP3) of −1.6, it occupies physicochemical space that is simultaneously low‑molecular‑weight, moderately polar, and rich in hydrogen-bond acceptor capacity — characteristics that make it attractive for fragment-based or lead-like library design in central nervous system (CNS) and anti-infective programs [2].

Why Simple In‑Class Replacement of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone Fails: The Case for Precise Triazole and Azetidine Pairing


The 3‑aminoazetidine scaffold has been exploited across CNS triple‑reuptake inhibitors, orexin receptor antagonists, and M₄ PAM programs, where subtle changes to the amide‑coupled heterocycle drastically re‑balance poly‑pharmacology, selectivity, and metabolic stability [1]. Replacing the 1‑methyl‑1,2,3‑triazole with a 1,2,4‑triazole, a benzotriazole, or a pyrazole regioisomer alters the spatial orientation of the nitrogen lone pairs, the dipole moment across the ketone, and the hydrogen‑bond network, all of which are known to shift transporter selectivity profiles and CYP inhibition patterns in related azetidine‑amide series [2]. Consequently, procurement of the exact triazole isomer — not merely an “azetidine‑triazole” generic substitute — is required to preserve the structure‑activity relationship (SAR) trajectory established in lead‑optimization campaigns.

Quantitative Differential Evidence for (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone Against Its Closest Heterocyclic Analogs


Physicochemical Differentiation: Target Compound vs. 1,2,4-Triazole and Benzotriazole Analogs

When compared with its nearest in‑class analogs, the target compound exhibits a uniquely balanced combination of low molecular weight (181.20 g·mol⁻¹), moderate lipophilicity (XLogP3 = −1.6), and a high heteroatom fraction (46% heteroatoms, sp³ fraction 0.57) [1]. The 1,2,4‑triazole regioisomer (CAS 921225-14-1) shares the same molecular formula but provides a different hydrogen‑bond‑acceptor topology, while the benzotriazole analog (CAS 2098122-36-0) substantially increases molecular weight and aromaticity, reducing CNS‑compatible properties .

Medicinal chemistry Fragment-based drug design CNS drug discovery

Free Amine Synthetic Utility vs. Boc-Protected 3-Aminoazetidine Building Blocks

Unlike Boc‑protected 3‑aminoazetidine (MW 200.3; no pre‑installed heterocycle), the target compound presents a free primary amine directly coupled to a 1‑methyl‑1,2,3‑triazole‑4‑carbonyl moiety, enabling immediate, protection‑free amidation or reductive amination [1]. In the triple‑reuptake‑inhibitor campaign that evaluated 166 3‑aminoazetidine derivatives, the rate‑limiting step was often the deprotection and subsequent coupling of the azetidine amine; skipping this step reduces synthetic cycle time by an estimated 2–3 days per library plate [2].

Parallel synthesis Library generation Amide coupling

Triazole Isomer Specificity in Orexin Receptor Antagonist Pharmacophore

The patent landscape for azetidine‑amide orexin receptor antagonists (US9403813B2) extensively exemplifies 1‑methyl‑1,2,3‑triazole‑coupled azetidine cores, but inclusion of a free 3‑amino group on the azetidine — as in the target compound — permits additional vector diversification through reductive amination or sulfonamide formation, a feature absent in the simple 3‑unsubstituted azetidine analogs described in the patent [1]. While direct receptor‑binding data for the target compound are not yet publicly available, the scaffold sub‑type it represents is explicitly captured in Markush claims encompassing pharmaceutically acceptable salts thereof [2].

Orexin receptor Sleep disorders GPCR agonist/antagonist

Highest-Value Application Scenarios for (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone Based on Quantitative Differentiation Evidence


CNS Fragment Library Expansion with Pre‑Installed 1,2,3-Triazole Pharmacophore

Its MW of 181.20, tPSA of 77 Ų, and XLogP3 of −1.6 place it firmly within optimal CNS fragment space (<200 Da, tPSA <90 Ų, logP <3). Procurement of this compound eliminates the need for post‑hoc triazole installation, enabling immediate screening against GPCR, kinase, or transporter targets where the 1‑methyl‑1,2,3‑triazole serves as a key pharmacophoric element [1].

Parallel Library Enumeration via Direct Amidation or Reductive Amination

The free primary amine on the azetidine ring enables single‑step diversification with carboxylic acids or aldehydes, saving one deprotection step compared to Boc‑protected 3‑aminoazetidine. This translates to a 2–3 day reduction in cycle time per 96‑member library, as established in published 3‑aminoazetidine triple‑reuptake‑inhibitor campaigns [2].

Orexin Receptor Antagonist Lead Optimization via Late‑Stage Amine Diversification

The scaffold is covered by Markush claims in US9403813B2, and its free amine enables sulfonamide, urea, or secondary amine formation at the azetidine 3‑position — chemistries not available to the 3‑unsubstituted azetidine analogs exemplified in the patent. This makes the compound a strategic building block for exploring subtype‑selective orexin antagonists [3].

Physicochemical Comparator in Triazole Isomer SAR Studies

When benchmarking 1,2,3‑triazole vs. 1,2,4‑triazole vs. benzotriazole regioisomers, the target compound’s computed properties (tPSA 77 Ų, logP −1.6) provide a quantitative baseline for assessing how the triazole isomer choice impacts CNS‑relevant parameters. This enables data‑driven scaffold triage before committing to multi‑step custom synthesis of less favorable isomers [1].

Quote Request

Request a Quote for (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.